molecular formula C11H13NO4 B108647 Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate CAS No. 62086-72-0

Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate

Cat. No. B108647
CAS RN: 62086-72-0
M. Wt: 223.22 g/mol
InChI Key: FYHWMDONXPAJDH-UHFFFAOYSA-N
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Description

Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate is a chemical compound that is related to various synthesized derivatives with potential biological activities. The compound itself is not directly mentioned in the provided papers, but its structure is closely related to the compounds discussed in the papers, which include various substituted acetamides and their derivatives.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including acetylation, esterification, and ester interchange reactions. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involved the acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange to yield the final product . Similarly, the synthesis of methyl 2-acetamido-5,6-di-O-benzyl-2-deoxy-β-d-glucofuranoside was achieved in several steps from a known precursor, involving hydrolysis, benzylation, N-acetylation, and mercaptolysis .

Molecular Structure Analysis

The molecular structures of related compounds have been determined using various spectroscopic methods and X-ray crystallography. For example, the molecular structure of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides was determined by X-ray crystallography, revealing intramolecular hydrogen bonds . The crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate was also determined, showing weak intermolecular hydrogen bonds .

Chemical Reactions Analysis

The related compounds undergo various chemical reactions, including hydrolysis and reactions with alcohols. For instance, silaheterocyclic benzoxazasiloles formed from the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes are hydrolyzed to form silanols . Additionally, 3-acetyl-2,2-dimethyl-2,3-dihydro-1,3,2-benzoxazasilole reacts with methanol and isopropanol to transform into silanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by spectroscopic methods such as IR, NMR, and mass spectrometry. For example, the characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide included IR and MS spectroscopy, which helped assign characteristic peaks and confirm the molecular structure . Variable temperature NMR experiments on substituted acetamides provided evidence for intra- and intermolecular hydrogen bonds in solution .

properties

IUPAC Name

methyl 2-[[2-(4-hydroxyphenyl)acetyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-16-11(15)7-12-10(14)6-8-2-4-9(13)5-3-8/h2-5,13H,6-7H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHWMDONXPAJDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401222762
Record name Glycine, N-[(4-hydroxyphenyl)acetyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401222762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate

CAS RN

62086-72-0
Record name Glycine, N-[(4-hydroxyphenyl)acetyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62086-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[(4-hydroxyphenyl)acetyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401222762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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